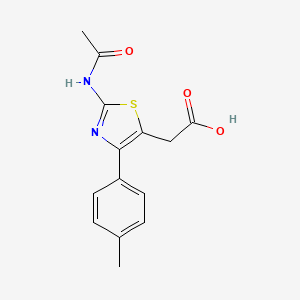

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

290.34 g/mol |

IUPAC Name |

2-[2-acetamido-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C14H14N2O3S/c1-8-3-5-10(6-4-8)13-11(7-12(18)19)20-14(16-13)15-9(2)17/h3-6H,7H2,1-2H3,(H,18,19)(H,15,16,17) |

InChI Key |

BAPODSWMNOEFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Approach

The Hantzsch reaction remains the most widely utilized method for synthesizing thiazole derivatives. For 2-(2-acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid, the protocol involves cyclocondensation of α-halocarbonyl precursors with thioureas or thioamides.

Procedure :

- Reactants :

- α-Chloroacetoacetic acid ethyl ester (or analogous α-haloketones)

- N-(p-Tolyl)thiourea or N-acetylthiourea derivatives

- Conditions :

- Solvent: Ethanol or acetic acid

- Base: Sodium hydroxide or triethylamine

- Temperature: 80–100°C (reflux)

- Duration: 5–8 hours

- Mechanism :

Nucleophilic attack by the thioamide sulfur on the α-haloketone, followed by cyclization and elimination of hydrogen halide. The acetamido group is introduced via post-cyclization acetylation.

Modified Hantzsch with Heterogeneous Catalysis

Recent advancements employ reusable catalysts to enhance efficiency and sustainability. Silica-supported tungstosilicic acid (SiW·SiO₂) facilitates one-pot multicomponent reactions under ultrasonic irradiation.

Procedure :

- Reactants :

- 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

- Thiourea

- p-Tolualdehyde

- Catalyst : SiW·SiO₂ (10 mol%)

- Conditions :

- Solvent: Ethanol

- Temperature: 60°C (conventional) or 40°C (ultrasonic)

- Duration: 2–4 hours

- Advantages :

Catalyst-Free Cyclization of α-Chloroglycinates

Reaction Design

This green chemistry approach eliminates metal catalysts, leveraging the inherent reactivity of α-chloroglycinate esters.

Procedure :

- Reactants :

- Ethyl 2-chloro-2-acetamidoacetate

- p-Toluenethioamide

- Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: Room temperature (25°C)

- Duration: 2 hours

- Mechanism :

Thioamide sulfur attacks the α-chloro carbon, inducing cyclization via intramolecular nucleophilic substitution. The acetic acid side chain is introduced through ester hydrolysis post-cyclization.

Scalability and Purity

- Purification : Simple filtration and recrystallization (ethanol/water) yield >98% purity.

- Byproducts : Minimal (<2%), primarily unreacted starting materials.

Nucleophilic Substitution and Cyclization

Two-Step Synthesis

This method separates thiazole ring formation and side-chain functionalization.

Step 1: Thiazole Core Synthesis

- Reactants :

- 4-(p-Tolyl)-1,3-thiazole-2-amine

- Chloroacetyl chloride

- Conditions :

- Solvent: Dichloromethane

- Base: Pyridine

- Temperature: 0–5°C (ice bath)

- Duration: 1 hour

- Intermediate : 2-Chloroacetamido-4-(p-tolyl)thiazole.

Step 2: Acetic Acid Side Chain Introduction

- Reactants :

- Intermediate from Step 1

- Glyoxylic acid

- Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Catalyst | Purification Complexity |

|---|---|---|---|---|

| Classical Hantzsch | 70–85 | 5–8 hours | None | Moderate (recrystallization) |

| Heterogeneous Hantzsch | 79–90 | 2–4 hours | SiW·SiO₂ | Low (filtration) |

| Catalyst-Free | 88–95 | 2 hours | None | Low (filtration) |

| Two-Step Synthesis | 65–77 | 4 hours total | None | High (column chromatography) |

Key Observations :

- Catalyst-Free Cyclization offers the highest yields and simplest workup, ideal for industrial applications.

- Heterogeneous Hantzsch balances efficiency and environmental impact, suitable for scalable synthesis.

- Two-Step Synthesis provides flexibility but suffers from lower yields and complex purification.

Challenges and Optimization Strategies

Regioselectivity Control

Competing reactions may form 4-methyl or 5-methyl regioisomers. Strategies include:

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound exhibits reactivity centered on its acetamido group and thiazole ring :

-

Nucleophilic substitution : The thiazole ring’s sulfur atom enhances electrophilicity, enabling substitution at the 5-position (bearing the acetic acid moiety). This positions the compound for coupling reactions or functional group transformations .

-

Acylation : The acetamido group participates in acylation reactions, potentially forming amide bonds with other nucleophiles .

-

Cyclization : The presence of active methylene groups (e.g., in ethyl cyanoacetate) facilitates cyclization via nucleophilic attack on carbonyl carbons, as observed in related imidazole syntheses .

Biological Activity and Reactions

Antimicrobial activity is a critical aspect of this compound’s reactivity. Derivatives with p-tolyl or m-chlorophenyl substituents exhibit potent antibacterial effects, particularly against Gram-positive bacteria, with low minimum inhibitory concentrations (MICs) . The acetamido group enhances solubility and bioavailability, likely influencing its interaction with biological targets.

| Substituent | MIC (μg/mL) | Antimicrobial Target |

|---|---|---|

| p-Tolyl | Low | Gram-positive bacteria |

| m-Chlorophenyl | Low | Gram-positive bacteria |

Comparative Analysis of Related Compounds

Structural analogs differ in substituent effects:

Scientific Research Applications

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a thiazole derivative that contains an acetamido group and a p-tolyl substituent. It has a molecular formula of and a thiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen . This compound is of interest in medicinal chemistry because of its potential biological activities and uses in drug development.

Chemical Reactivity

The chemical reactivity of this compound includes nucleophilic substitution, condensation, and cyclization reactions. The acetamido group can participate in acylation reactions, and the thiazole ring can undergo electrophilic aromatic substitution because of the electron-donating properties of the p-tolyl group. It can also be used in various coupling reactions to create more complex molecules.

Applications

This compound has several applications:

- Interaction Studies Interaction studies have looked at its binding affinity with biological targets, like enzymes and receptors involved in cancer progression. Techniques like molecular docking and enzyme inhibition assays are often used to understand its mechanism of action. Preliminary research suggests that it may interact with certain kinases and other proteins that are important for tumor growth.

- Biological Activities Research indicates that this compound has significant biological activities, especially in anticancer and antimicrobial areas. Thiazole compound derivatives often have cytotoxic effects against various cancer cell lines, suggesting they could be therapeutic agents. The presence of the acetamido group increases its solubility and bioavailability, which contributes to its effectiveness in biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituents, functional groups, and core heterocycles. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Functional Groups and Reactivity: Acetamido vs. This may improve binding affinity in biological systems but reduces solubility in polar solvents. Thiazole vs. Thiadiazole Cores: Thiadiazole derivatives (e.g., compounds from ) exhibit redox-active disulfide bonds, increasing reactivity but reducing stability under reducing conditions .

Physicochemical Properties: The acetic acid moiety in all analogs enhances water solubility. However, the p-tolyl group in the target compound and its amino analog introduces hydrophobicity, affecting partition coefficients. The discontinued status of the target compound contrasts with the synthetic accessibility of thiadiazole analogs , highlighting challenges in sourcing thiazole-based derivatives.

Toxicological Data: Limited toxicological data are available for thiazole derivatives.

Biological Activity

2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid is a thiazole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a thiazole ring, an acetamido group, and a p-tolyl substituent, contributing to its reactivity and biological efficacy.

The molecular formula of this compound is C14H14N2O3S with a molecular weight of 318.39 g/mol. The presence of the thiazole ring enhances its pharmacological properties, making it a compound of interest for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have demonstrated that this compound may interact effectively with specific kinases involved in tumor growth, suggesting its potential as an anticancer agent. For instance, molecular docking studies have shown favorable binding affinities with targets implicated in cancer progression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Thiazole derivatives are known to possess activity against a range of bacterial and fungal pathogens. The acetamido group enhances solubility and bioavailability, which could contribute to its effectiveness in inhibiting microbial growth.

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its inhibitory effects on various enzymes. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve nucleophilic substitution reactions and condensation reactions that leverage the unique functional groups present in the compound. The versatility of these synthetic approaches allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 µM, demonstrating significant anticancer potential compared to control compounds .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its solubility and biological activity compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-p-tolyl-thiazol-5-yl-acetic acid | C14H14N2O3S | Lacks acetamido group; potential for different biological activity |

| 2-(4-(2,4-Dimethylphenyl)-thiazol-5-yl)acetic acid | C16H18N2O3S | Contains dimethylphenyl; offers different solubility characteristics |

| 2-(4-(4-Ethylphenyl)-thiazol-5-yl)acetic acid | C16H18N2O3S | Ethyl substitution may affect pharmacokinetics |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-Acetamido-4-(p-tolyl)thiazol-5-yl)acetic acid to maximize yield and purity?

Methodological Answer: Synthesis optimization involves evaluating reagents, solvents, and catalysts. For thiazole derivatives, refluxing in acetic acid with sodium acetate (as a base) is a common approach. For example, refluxing at 100–110°C for 3–5 hours in acetic acid achieved crystallization of structurally similar thiazole compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives) . Adjusting stoichiometric ratios (e.g., 0.1 mol substrate with 0.11 mol aldehyde) and post-reaction purification via recrystallization (DMF/acetic acid) improves purity.

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Condition 1 () | Condition 2 () |

|---|---|---|

| Solvent | Acetic acid | Ethanol/THF |

| Temperature | 100–110°C | 60–80°C |

| Catalyst | Sodium acetate | Boron trifluoride etherate |

| Yield | 85–91% | 70–78% |

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Identify acetamido (–NHCOCH3) protons (δ 2.0–2.2 ppm) and thiazole ring protons (δ 7.1–7.4 ppm). For example, compound 26 (a thiazole-acetic acid derivative) showed distinct peaks at δ 12.02 ppm (amide NH) and δ 2.22 ppm (acetic acid CH2) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1650–1750 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., C18H17N5O3S derivatives in ).

Q. Table 2: Key Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Acetamido (–NHCOCH3) | 2.0–2.2 (s, 3H) | 1660–1680 (C=O) |

| Thiazole C-H | 7.1–7.4 (s, 1H) | 1560–1580 (C=N) |

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Use DMF/acetic acid (1:1) for high-melting-point thiazole derivatives .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar intermediates.

- Acid-Base Extraction : Utilize pH-dependent solubility (e.g., acetic acid in aqueous NaOH).

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing novel derivatives?

Methodological Answer: ICReDD’s approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to narrow experimental conditions. For example, reaction path searches for thiazole cyclization can predict optimal catalysts (e.g., BF3 vs. NaOAc) and solvent effects .

Q. How do researchers resolve contradictions in biological activity data across cell lines?

Methodological Answer:

- Dose-Response Curves : Compare IC50 values (e.g., thiazole derivatives in showed variability against cancer vs. bacterial models).

- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to identify off-target effects.

Q. Table 3: Biological Activity Variability

| Cell Line/Model | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa (cervical cancer) | 12.3 | 9c () |

| E. coli (Gram-negative) | >100 | 9c () |

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Methodological Answer:

Q. Table 4: SAR of Thiazole Derivatives

| Derivative | R-Group | Activity (IC50, μM) |

|---|---|---|

| 9a | Phenyl | 18.2 |

| 9c | 4-Bromophenyl | 12.3 |

| 9e | 4-Methoxyphenyl | 24.7 |

Q. What methodologies validate compound stability under physiological conditions?

Methodological Answer:

Q. How are molecular docking studies applied to elucidate target interactions?

Methodological Answer: Docking simulations (e.g., AutoDock Vina) align the compound with active sites (e.g., 9c’s interaction with α-glucosidase in ). Molecular dynamics (MD) simulations (50 ns trajectories) assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.